molecular formula CH3NaO5P B1673562 Foscarnet sodium CAS No. 63585-09-1

Foscarnet sodium

Cat. No.: B1673562
CAS No.: 63585-09-1
M. Wt: 149.00 g/mol
InChI Key: HODQJYVRKSCSAE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Foscarnet can be synthesized through the reaction of phosphorous acid with formic acid under controlled conditions. The reaction typically involves heating the mixture to facilitate the formation of phosphonoformic acid. The product is then purified through crystallization .

Industrial Production Methods

In industrial settings, foscarnet is produced by reacting phosphorous acid with formic acid in large-scale reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The resulting product is then subjected to multiple purification steps, including crystallization and filtration, to obtain pharmaceutical-grade foscarnet .

Chemical Reactions Analysis

Types of Reactions

Foscarnet undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Foscarnet has a wide range of scientific research applications:

Mechanism of Action

Foscarnet exerts its antiviral activity by selectively inhibiting the pyrophosphate binding site on viral DNA polymerases. This inhibition prevents the cleavage of pyrophosphate from deoxynucleotide triphosphates, thereby halting DNA chain elongation. Foscarnet binds reversibly near the pyrophosphate-binding site of DNA polymerase (or reverse transcriptase) without requiring further modification . This selective inhibition is effective against viral polymerases at concentrations that do not affect human DNA polymerases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Foscarnet

Foscarnet is unique in its ability to inhibit viral DNA polymerases without requiring activation by viral protein kinases. This makes it particularly useful in treating infections caused by acyclovir- or ganciclovir-resistant strains of HSV and CMV . Additionally, foscarnet’s mechanism of action allows it to be effective in cases where other antiviral drugs fail due to resistance .

Properties

CAS No.

63585-09-1

Molecular Formula

CH3NaO5P

Molecular Weight

149.00 g/mol

IUPAC Name

phosphonoformic acid

InChI

InChI=1S/CH3O5P.Na/c2-1(3)7(4,5)6;/h(H,2,3)(H2,4,5,6);

InChI Key

HODQJYVRKSCSAE-UHFFFAOYSA-N

SMILES

C(=O)([O-])P(=O)([O-])[O-].[Na+].[Na+].[Na+]

Canonical SMILES

C(=O)(O)P(=O)(O)O.[Na]

Appearance

Solid powder

melting_point

88.06 °C

63585-09-1

physical_description

Solid

Pictograms

Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

63585-09-1 (tri-hydrochloride salt)

shelf_life

>2 years if stored properly

solubility

Complete
1.68e+01 g/L

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Foscarnet
Foscarnet Barium (2:3) Salt
Foscarnet Calcium (2:3) Salt
Foscarnet Disodium Salt
Foscarnet Magnesium (2:3) Salt
Foscarnet Manganese (2+) (2:3) Salt
Foscarnet Sodium
Foscarnet Sodium Hexahydrate
Foscarnet Trilithium Salt
Foscarnet Tripotassium Salt
Foscarnet Trisodium Salt
Foscavir
Phosphonoformate
Phosphonoformic Acid
Trisodium Phosphonoformate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Foscarnet sodium
Reactant of Route 2
Foscarnet sodium
Reactant of Route 3
Foscarnet sodium
Customer
Q & A

Q1: How does Foscarnet Sodium exert its antiviral activity?

A1: this compound inhibits viral DNA polymerase by mimicking the structure of pyrophosphate, a natural byproduct of nucleotide incorporation. It binds to the pyrophosphate binding site of the enzyme, effectively blocking the cleavage of pyrophosphate from deoxyribonucleoside triphosphate and halting DNA chain elongation. [, , , ]

Q2: Does this compound target any specific viruses?

A2: this compound exhibits broad-spectrum antiviral activity against various DNA viruses, including herpesviruses like cytomegalovirus (CMV), herpes simplex virus (HSV), and varicella-zoster virus (VZV). It has also shown efficacy against hepatitis B virus (HBV). [, , , , , , ]

Q3: Can this compound inhibit HIV?

A3: While this compound demonstrates in vitro activity against HIV, its clinical use for HIV infection is limited. Combination therapy with other antiretroviral agents is often necessary for effective HIV management. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is CNa3O5P, and its molecular weight is 201.99 g/mol. []

Q5: Is this compound compatible with common infusion solutions?

A5: Studies have investigated the compatibility of this compound with various infusion solutions. It exhibits stability for up to 8 hours when mixed with 5% glucose injection, 10% glucose injection, glucose saline, and NaCl injection. [, ]

Q6: How stable is this compound in 0.9% sodium chloride injection?

A6: this compound (12 mg/mL) remains stable in 0.9% sodium chloride injection for up to 30 days, even when exposed to light or stored at 25°C. []

Q7: Can this compound be stored in plastic bags used by patients?

A7: Research indicates that this compound remains stable in 5% dextrose and 0.9% sodium chloride injections for at least 35 days when stored in plastic bags typically used by patients at home. []

Q8: What are the main clinical applications of this compound?

A8: this compound is primarily used to treat CMV retinitis in immunocompromised individuals, particularly those with AIDS. It is also employed in managing other CMV infections and acyclovir-resistant HSV infections. [, , , ]

Q9: What is the efficacy of this compound in treating herpes zoster?

A9: Clinical studies have shown promising results for this compound in treating herpes zoster. One study reported a 96% total effective rate in patients treated with this compound, significantly higher than those treated with Penciclovir (91.4%) or Acyclovir (74.3%). []

Q10: Is this compound effective against lamivudine-resistant hepatitis B?

A10: A study investigated the combination of this compound and Adefovir Dipivoxil in treating lamivudine-resistant chronic hepatitis B patients. The results indicated that the combination therapy was effective and safe, with a significantly higher virological response and liver function normalization compared to Adefovir Dipivoxil alone. []

Q11: Can this compound be used in patients with severe chronic hepatitis B?

A11: A multicenter, double-blind, controlled study involving 208 patients demonstrated that this compound injections effectively manage severe chronic hepatitis B. The study showed significant improvements in viral markers and a good safety profile. []

Q12: Has this compound been studied in combination with other antiviral drugs?

A12: Several studies have explored the efficacy of this compound in combination therapies. For instance, its combination with Ganciclovir showed promise in treating relapsed CMV retinitis in AIDS patients. [] Another study demonstrated the effectiveness of combining this compound with lamivudine in treating chronic severe hepatitis B. []

Q13: What are the potential adverse effects associated with this compound?

A13: this compound can cause renal impairment, electrolyte disturbances (such as hypocalcemia, hypokalemia, and hypomagnesemia), and gastrointestinal side effects. Careful monitoring of renal function and electrolyte levels is crucial during therapy. [, , , ]

Q14: Are there any specific safety concerns for patients with renal impairment?

A14: Patients with pre-existing renal impairment are at increased risk of developing further kidney damage while on this compound. Close monitoring of kidney function is essential, and dosage adjustments may be necessary. [, , ]

Q15: Are there any known drug interactions with this compound?

A15: this compound can interact with other medications that are nephrotoxic, potentially increasing the risk of kidney damage. These medications may include aminoglycosides, amphotericin B, and others. Concomitant use of such drugs requires careful monitoring and potential dosage adjustments. []

Q16: How is the content of this compound determined in pharmaceutical preparations?

A16: Several analytical methods are employed to determine this compound content in pharmaceutical formulations. These include non-aqueous titration, spectrophotometry, and high-performance liquid chromatography (HPLC). [, ]

Q17: What techniques are used to assess the stability of this compound in various solutions?

A17: Stability-indicating assays, often coupled with HPLC, are commonly used to evaluate the stability of this compound in different solutions over time. These methods help determine the degradation products and ensure the drug's potency and safety throughout its shelf life. []

Q18: What is the significance of measuring Diethyl Phosphite content in this compound?

A18: Diethyl Phosphite is a potential impurity in this compound USP. A validated Gas Chromatography-Mass Spectrometry (GC-MS) method is used to quantify Diethyl Phosphite levels, ensuring they remain below the specified limit (less than 0.12 ppm). []

Q19: What are some ongoing research areas for this compound?

A19: Ongoing research focuses on improving this compound's safety profile, exploring alternative administration routes (e.g., topical formulations for herpes zoster), and investigating its potential in combination therapies for various viral infections. [, , ]

Q20: What are the potential advantages of developing topical this compound formulations?

A20: Topical formulations could potentially enhance patient comfort and compliance, particularly for localized infections like herpes zoster. Additionally, they may minimize systemic exposure and reduce the risk of systemic side effects associated with intravenous administration. [, ]

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